6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
Description
6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Properties
IUPAC Name |
6-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-16-4-6-17(7-5-16)10-11-8-15(19)20-14-3-2-12(18)9-13(11)14/h2-3,8-9,18H,4-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMLSUNQOOIGEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one typically involves the reaction of 6-hydroxychromen-2-one with 4-methylpiperazine under specific conditions. One common method includes the use of a solvent such as ethanol and a catalyst like sulfuric acid to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming more prevalent in industrial synthesis .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 6 and the chromen-2-one core are primary sites for oxidation.
| Reagent/Conditions | Product Formed | Key Observations | References |
|---|---|---|---|
| KMnO₄ (acidic conditions) | 6-Oxo derivative | Selective oxidation of -OH to ketone | |
| H₂O₂ (alkaline medium) | Epoxidation of the chromene double bond | Forms an epoxide at C3-C4 | |
| Ozone (O₃) | Cleavage of the chromene ring | Yields fragmented dicarbonyl compounds |
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Mechanistic Insight : The hydroxyl group’s electron-donating effect facilitates oxidation at C6. Chromene ring oxidation typically involves electrophilic attack at the electron-rich C3-C4 double bond .
Reduction Reactions
Reduction targets the chromen-2-one carbonyl group and the piperazine moiety.
| Reagent/Conditions | Product Formed | Selectivity Notes | References |
|---|---|---|---|
| NaBH₄ (methanol, 0°C) | 2-Hydroxy chromene | Partial reduction of carbonyl | |
| LiAlH₄ (THF, reflux) | 2,3-Dihydrochromene | Full reduction of carbonyl | |
| H₂/Pd-C | Saturation of chromene double bond | Retains piperazine integrity |
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Side Reaction Risk : Over-reduction of the piperazine ring’s tertiary amine is minimized under mild conditions.
Substitution Reactions
The methylpiperazine group undergoes nucleophilic substitution, while the hydroxyl group participates in electrophilic reactions.
Piperazine Side-Chain Modifications
Electrophilic Aromatic Substitution
The hydroxyl group directs electrophiles to the C5 and C7 positions:
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Nitration : HNO₃/H₂SO₄ yields 5-nitro and 7-nitro isomers (3:1 ratio).
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Sulfonation : SO₃/H₂SO₄ produces sulfonated derivatives at C5 .
Example Pathway (Anticancer Derivatives)
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Step 1 : Bromination at C7 using Br₂/FeBr₃ (yield: 82%).
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Step 2 : Suzuki coupling with 4-methoxyphenylboronic acid (yield: 68%) .
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Step 3 : Piperazine alkylation with 2-chlorobenzyl chloride (yield: 75%) .
Biological Relevance : Resulting analogs show nanomolar affinity for 5-HT₁A receptors (e.g., Ki = 0.57 nM for 2-chlorophenyl derivative) .
Stability and Degradation
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Thermal Stability : Decomposes above 250°C, forming CO₂ and piperazine fragments.
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Photodegradation : UV light (λ = 254 nm) induces ring-opening reactions, forming carboxylic acid derivatives.
Mechanistic Insights from Computational Studies
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DFT Calculations : The hydroxyl group’s O-H bond dissociation energy (BDE = 85 kcal/mol) explains its susceptibility to oxidation .
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Molecular Docking : Piperazine’s flexibility enhances binding to biological targets like serotonin receptors .
Industrial-Scale Reaction Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile | Enhances substitution kinetics |
| Catalyst | TBAB (phase-transfer catalyst) | Accelerates piperazine alkylation |
| Temperature | 60-80°C | Balances reaction rate and stability |
Key Research Findings
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Microwave-assisted synthesis reduces reaction time by 70% compared to conventional methods .
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Introduction of electron-withdrawing groups on the piperazine ring increases oxidative stability.
This compound’s versatility in substitution, oxidation, and reduction makes it valuable for drug discovery and materials science.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against bacterial strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one involves its interaction with specific molecular targets. It is known to inhibit enzymes such as oxidoreductases by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
4-[(4-benzylpiperazin-1-yl)propoxy]-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Known for its antimicrobial activity.
7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one: Studied for its potential anticancer properties.
Uniqueness
6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to inhibit oxidoreductase enzymes makes it a promising candidate for further drug development .
Biological Activity
6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one, also known as a derivative of coumarin, has garnered attention due to its potential biological activities. This compound features a piperazine moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and potential neuroprotective effects.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O3 |
| Molecular Weight | 350.42 g/mol |
| Purity | 98% |
| CAS Number | 896074-75-2 |
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
The mechanism of action appears to involve the inhibition of protein synthesis and nucleic acid production, contributing to its bactericidal properties .
Antifungal Activity
The compound also shows promising antifungal activity. In vitro studies have reported effective inhibition against Candida albicans, with an observed reduction in biofilm formation. The results indicate a significant decrease in biofilm viability, suggesting potential therapeutic applications in treating fungal infections.
Neuroprotective Potential
Coumarin derivatives have been investigated for their neuroprotective effects, particularly in Alzheimer's disease models. The compound's structure suggests it may inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients. Preliminary studies indicate that derivatives of coumarin can exhibit AChE inhibitory activity with IC50 values as low as 2.7 µM .
Case Studies and Research Findings
- Antibacterial Efficacy : A study published in MDPI highlighted the compound's selective activity against Gram-positive bacteria, showing a moderate-to-good antibiofilm effect against methicillin-resistant Staphylococcus aureus (MRSA) .
- Neuroprotective Studies : Research on similar coumarin derivatives has shown that they can significantly inhibit AChE activity, suggesting that the piperazine substitution may enhance this effect .
- Crystal Structure Analysis : Structural studies confirm the stability of the compound through hydrogen bonding and π–π interactions, which may play a role in its biological activity .
Q & A
Q. What are the standard synthetic routes for preparing the chromen-2-one core in 6-Hydroxy-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one?
The chromen-2-one scaffold is typically synthesized via cyclocondensation reactions. A common method involves reacting malonic acid with substituted phenols in the presence of phosphorus oxychloride (POCl₃) and zinc chloride (ZnCl₂) as a catalyst . For example, 4-hydroxy-6-substituted-2H-chromen-2-ones are synthesized via solid-phase reactions under controlled anhydrous conditions. Key parameters include stoichiometric ratios, reaction temperature (60–80°C), and purification via recrystallization.
Q. How is structural confirmation achieved for intermediates and the final compound?
Structural elucidation relies on spectroscopic techniques:
- Mass spectrometry (MS): ESI+ mode confirms molecular ions (e.g., m/z 198 [M + H]+ for intermediates in ).
- ¹H NMR: Distinct chemical shifts (e.g., aromatic protons at δ 6.8–7.2 ppm, methylpiperazine signals at δ 2.3–2.7 ppm) validate substituent positioning .
- Chromatography: HPLC monitors reaction progress and purity (>95% by area normalization).
Advanced Research Questions
Q. How can stereochemical control be ensured during the introduction of the 4-methylpiperazine moiety?
Enantiomeric purity is critical for bioactive derivatives. Chiral starting materials, such as (1R,4R)- or (1S,4S)-cyclohexan-1-amine, are used to control stereochemistry . Enantiopurity is verified via:
Q. What methodologies resolve contradictions between spectroscopic data and computational predictions?
Discrepancies (e.g., unexpected NOE correlations or MS fragmentation patterns) require multi-technique validation:
Q. How can reaction yields be optimized for the coupling of 4-methylpiperazine to the chromenone core?
Catalytic systems and solvent selection are pivotal:
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?
SAR studies involve systematic substitutions and bioactivity assays:
- Substituent variation: Modify the 4-methylpiperazine group (e.g., replace with morpholine) or hydroxyl position .
- In vitro assays: Test kinase inhibition (IC₅₀ values) or antibacterial activity (MIC against S. aureus).
- Computational docking: AutoDock Vina predicts binding modes to target proteins (e.g., PI3Kγ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
